molecular formula C9H6Br2N2O B1599191 2-cyano-N-(2,5-dibromophenyl)acetamide CAS No. 63034-99-1

2-cyano-N-(2,5-dibromophenyl)acetamide

Cat. No.: B1599191
CAS No.: 63034-99-1
M. Wt: 317.96 g/mol
InChI Key: JDIYNVGKIAEAEH-UHFFFAOYSA-N
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Description

2-Cyano-N-(2,5-dibromophenyl)acetamide is a brominated acetamide derivative characterized by a cyano group (–CN) and a 2,5-dibromophenyl substituent. Its molecular formula is C₉H₆Br₂N₂O, with a monoisotopic mass of 315.8847 Da . The compound is synthesized via a multi-step process:

Amino Protection: 2,5-Dibromoaniline is acetylated using acetic anhydride to yield the intermediate N-(2,5-dibromophenyl)acetamide (78% yield) .

Functionalization: The intermediate undergoes further reactions, such as Suzuki cross-coupling with arylboronic acids, to introduce diverse substituents .

The 2,5-dibromo substitution on the phenyl ring imparts strong electron-withdrawing effects, influencing electronic properties like dipole moments and frontier molecular orbitals (FMOs), which are critical for applications in nonlinear optics (NLO) or medicinal chemistry .

Properties

CAS No.

63034-99-1

Molecular Formula

C9H6Br2N2O

Molecular Weight

317.96 g/mol

IUPAC Name

2-cyano-N-(2,5-dibromophenyl)acetamide

InChI

InChI=1S/C9H6Br2N2O/c10-6-1-2-7(11)8(5-6)13-9(14)3-4-12/h1-2,5H,3H2,(H,13,14)

InChI Key

JDIYNVGKIAEAEH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)NC(=O)CC#N)Br

Canonical SMILES

C1=CC(=C(C=C1Br)NC(=O)CC#N)Br

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

Compound Name Substituents Molecular Formula Molecular Weight (Da) Key Properties/Applications Source
2-Cyano-N-(2,5-dibromophenyl)acetamide 2,5-dibromophenyl C₉H₆Br₂N₂O 315.88 Potential NLO material
2-Cyano-N-(2,5-dichlorophenyl)acetamide 2,5-dichlorophenyl C₉H₆Cl₂N₂O 229.06 Chemical intermediate
N-(3,5-Dibromophenyl)-2-(4-hydroxyphenyl)acetamide 3,5-dibromophenyl, 4-hydroxyphenyl C₁₄H₁₁Br₂NO₃ 426.01 Radiotherapy sensitizer candidate
  • Positional Isomerism : The 2,5-dibromo configuration in the target compound differs from 3,5-dibromo derivatives (e.g., in ), which exhibit distinct hydrogen-bonding patterns and crystal packing efficiencies .

Functional Group Variations

Compound Name Substituents Key Observations
2-Cyano-N-(3,5-dimethoxybenzyl)acetamide (3h) 3,5-dimethoxybenzyl Electron-donating methoxy groups enhance solubility and alter FMO energy gaps .
2-Cyano-N-(1-phenylethyl)acetamide (3e) 1-phenylethyl Lower NLO response due to reduced conjugation .
2-Cyano-N-(3-cyano-tetrahydrobenzo[b]thiophen-2-yl)acetamide Tetrahydrobenzo[b]thiophene Exhibits antitumor activity against breast adenocarcinoma (MCF-7) .
  • Cyano Group Impact: The –CN group in the target compound increases polarity and reactivity, enabling nucleophilic additions or cyclization reactions, unlike methoxy or alkyl-substituted analogs .

Computational Insights (DFT Studies)

  • Frontier Molecular Orbitals (FMOs) : The energy gap between HOMO and LUMO in brominated acetamides is narrower than in chloro analogs, suggesting higher reactivity .

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